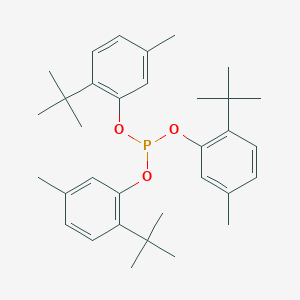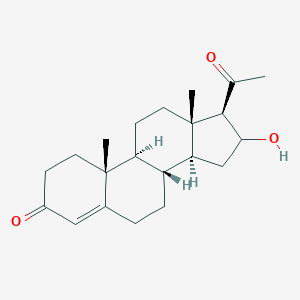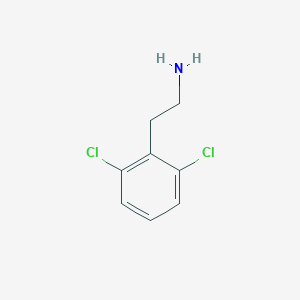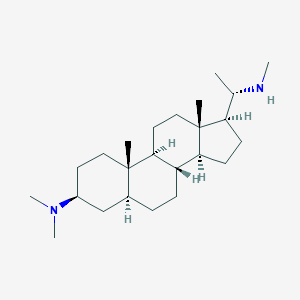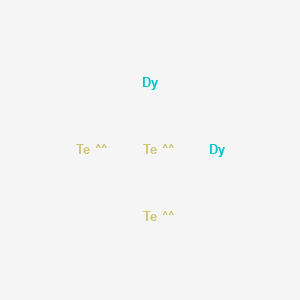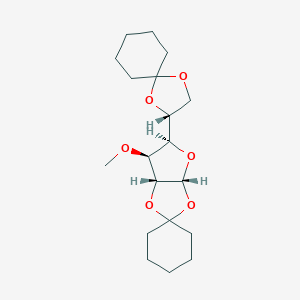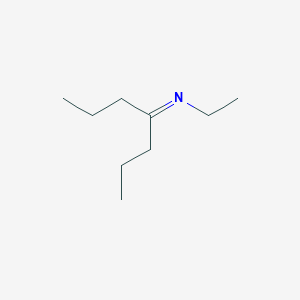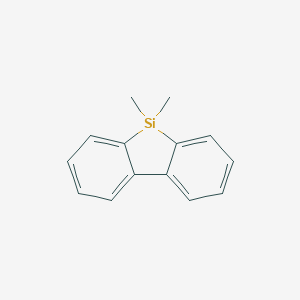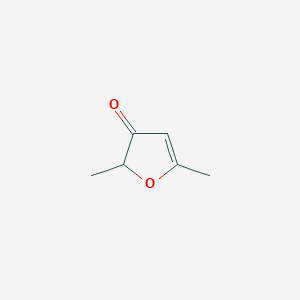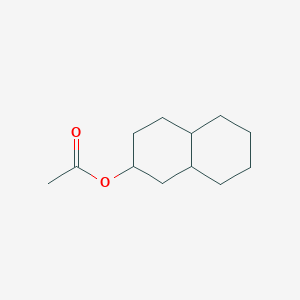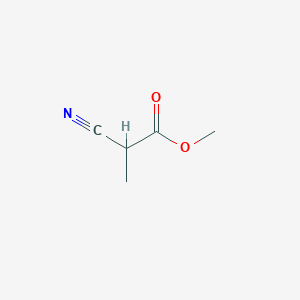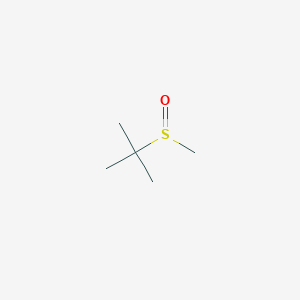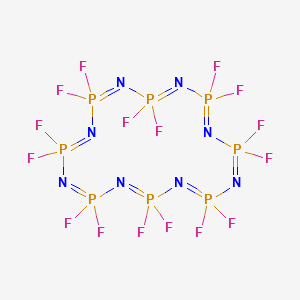
Cyclo-octakis(difluorophosphonitrile)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo-octakis(difluorophosphonitrile) is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has unique properties that make it useful in a variety of fields, including chemistry, biology, and materials science. In
Wissenschaftliche Forschungsanwendungen
Cyclo-octakis(difluorophosphonitrile) has a variety of potential applications in scientific research. One of the most promising areas of research involves the use of this compound in the development of new materials. Cyclo-octakis(difluorophosphonitrile) has been shown to have unique properties that make it useful in the creation of high-performance materials, such as polymers and coatings.
Another area of research that has shown promise is the use of cyclo-octakis(difluorophosphonitrile) in the field of catalysis. This compound has been shown to be an effective catalyst for a variety of chemical reactions, including the conversion of alcohols to esters and the oxidation of alkanes.
Wirkmechanismus
The mechanism of action of cyclo-octakis(difluorophosphonitrile) is not fully understood. However, it is believed that this compound interacts with other molecules through its unique chemical structure. The difluorophosphonitrile groups on the cyclo-octakis(difluorophosphonitrile) molecule are highly reactive and can form strong bonds with other molecules.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of cyclo-octakis(difluorophosphonitrile). However, it is believed that this compound is relatively non-toxic and has low levels of toxicity. This makes it a promising candidate for use in a variety of applications, including in the development of new materials and as a catalyst in chemical reactions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of cyclo-octakis(difluorophosphonitrile) is its unique chemical structure, which makes it useful in a variety of applications. This compound is also relatively easy to synthesize and can be purified through recrystallization.
However, there are also limitations to the use of cyclo-octakis(difluorophosphonitrile) in lab experiments. One of the main limitations is the lack of research on its biochemical and physiological effects. Additionally, this compound can be difficult to handle due to its reactive nature.
Zukünftige Richtungen
There are many potential future directions for research on cyclo-octakis(difluorophosphonitrile). One area of research that shows promise is the development of new materials using this compound. Cyclo-octakis(difluorophosphonitrile) has unique properties that make it useful in the creation of high-performance materials, such as polymers and coatings.
Another area of research that is worth exploring is the use of cyclo-octakis(difluorophosphonitrile) in the field of catalysis. This compound has been shown to be an effective catalyst for a variety of chemical reactions, and further research could lead to the development of new and more efficient catalysts.
Overall, cyclo-octakis(difluorophosphonitrile) is a promising compound with a variety of potential applications in scientific research. Further research is needed to fully understand its properties and potential uses, but the future looks bright for this unique and versatile compound.
Synthesemethoden
Cyclo-octakis(difluorophosphonitrile) is synthesized through a reaction between difluoroamine and hexachlorocyclotriphosphazene. This reaction produces a white solid that can be purified through recrystallization. The synthesis of this compound is relatively straightforward and can be performed using standard laboratory equipment.
Eigenschaften
CAS-Nummer |
14097-20-2 |
|---|---|
Produktname |
Cyclo-octakis(difluorophosphonitrile) |
Molekularformel |
F16N8P8 |
Molekulargewicht |
663.82 g/mol |
IUPAC-Name |
2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16-hexadecafluoro-1,3,5,7,9,11,13,15-octaza-2λ5,4λ5,6λ5,8λ5,10λ5,12λ5,14λ5,16λ5-octaphosphacyclohexadeca-1,3,5,7,9,11,13,15-octaene |
InChI |
InChI=1S/F16N8P8/c1-25(2)17-26(3,4)19-28(7,8)21-30(11,12)23-32(15,16)24-31(13,14)22-29(9,10)20-27(5,6)18-25 |
InChI-Schlüssel |
XJLVTUPWPDSAJC-UHFFFAOYSA-N |
SMILES |
N1=P(N=P(N=P(N=P(N=P(N=P(N=P(N=P1(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Kanonische SMILES |
N1=P(N=P(N=P(N=P(N=P(N=P(N=P(N=P1(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Andere CAS-Nummern |
14097-20-2 |
Synonyme |
2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16-hexadecafluoro-1,3,5,7,9,11,13 ,15-octaza-2$l^{5},4$l^{5},6$l^{5},8$l^{5},10$l^{5},12$l^{5},14$l^{5}, 16$l^{5}-octaphosphacyclohexadeca-1,3,5,7,9,11,13,15-octaene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




